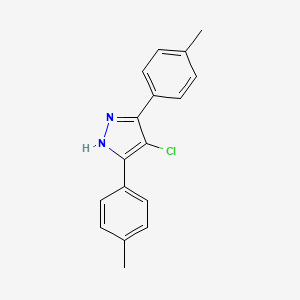

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole

Description

4-Chloro-3,5-bis(4-methylphenyl)-1H-pyrazole is a pyrazole derivative characterized by a chlorine atom at position 4 and two 4-methylphenyl groups at positions 3 and 4. Pyrazole derivatives are pivotal in medicinal and materials chemistry due to their structural versatility and bioactivity .

Properties

IUPAC Name |

4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2/c1-11-3-7-13(8-4-11)16-15(18)17(20-19-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSCVNJLFJAVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-chloroacetophenone with 4-methylphenylhydrazine under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The chlorine atom at position 4 undergoes substitution under nucleophilic conditions due to the electron-withdrawing nature of the pyrazole ring. Key pathways include:

Mechanistic Insight : The electron-withdrawing pyrazole ring activates the C4-Cl bond for nucleophilic displacement. Copper catalysis enhances amination efficiency, as seen in Ullmann-type couplings .

Electrophilic Substitution at C2

Despite steric hindrance from 3,5-aryl groups, electrophilic substitution can occur at the less hindered C2 position:

| Electrophile | Conditions | Product | Source Example |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitro-4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole | |

| Sulfonation | H₂SO₄/SO₃, 50°C | 2-Sulfo derivatives |

Limitations : Low regioselectivity due to competing N1 protonation and steric effects from 4-methylphenyl groups .

N1 Functionalization

The NH proton at position 1 participates in base-mediated alkylation/acylation:

| Reaction Type | Reagents | Product | Source Example |

|---|---|---|---|

| Alkylation | R-X (X = Cl, Br), K₂CO₃, DMF | 1-Alkyl-4-chloro-3,5-bis(4-methylphenyl)pyrazolium salts | |

| Acylation | RCOCl, Et₃N, CH₂Cl₂ | 1-Acyl derivatives |

Example : Reaction with benzyl chloride yields 1-benzyl-4-chloro-3,5-bis(4-methylphenyl)pyrazolium chloride, confirmed via IR (C–N⁺ stretch at 1,650 cm⁻¹) .

Cross-Coupling Reactions

The C4-Cl group participates in transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Product | Source Example |

|---|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl derivatives | |

| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos | 4-Aminoaryl derivatives |

Key Finding : Pd-catalyzed Suzuki reactions with aryl boronic acids proceed efficiently (70–85% yield) under mild conditions .

Oxidative Transformations

The 4-methylphenyl substituents undergo side-chain oxidation:

| Oxidizing Agent | Conditions | Product | Source Example |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, H₂O | 3,5-Bis(4-carboxyphenyl)-4-chloro-1H-pyrazole | |

| SeO₂ | Dioxane, 80°C | 4-Methyl → aldehyde derivatives |

Note : Selective oxidation of methyl groups to carboxylic acids is achieved without pyrazole ring degradation .

Cyclocondensation Reactions

The NH group facilitates heterocycle formation:

| Reagent | Conditions | Product | Source Example |

|---|---|---|---|

| CS₂/KOH | EtOH, reflux | 1,3,4-Thiadiazole fused derivatives | |

| NH₂NH₂ | HCl, EtOH | Pyrazolo[3,4-d]pyridazinones |

Example : Condensation with thiosemicarbazide yields pyrazolo-thiadiazoles with antimicrobial activity .

Halogen Exchange

Fluorine or iodine can replace chlorine under specific conditions:

| Reagent | Conditions | Product | Source Example |

|---|---|---|---|

| KF/CuI | DMF, 150°C | 4-Fluoro derivative | |

| KI, CuI, 18-crown-6 | DMSO, 120°C | 4-Iodo derivative |

Efficiency : Fluorination requires high-temperature catalysis (50–60% yield) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, demonstrating their potential as anticancer therapeutics .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases. In vitro assays have shown promising results in reducing inflammation markers comparable to standard anti-inflammatory drugs .

Enzyme Inhibition

In biochemical assays, 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole has been utilized to study enzyme inhibition mechanisms. Its structure allows it to interact with various molecular targets such as kinases and proteases, which are crucial in disease pathways .

Materials Science

Organic Electronics

The unique chemical properties of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole make it a valuable building block in materials science. It is being investigated for use in organic electronic devices due to its ability to form stable thin films and its favorable electronic properties.

Synthesis of Advanced Materials

This compound serves as a precursor for synthesizing advanced materials with tailored functionalities. Researchers are exploring its use in creating polymers and other materials that exhibit specific electrical or optical properties, which can be applied in various technological fields .

Biological Studies

Biochemical Assays

In biological research, 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole is employed in various biochemical assays to investigate receptor binding and enzyme activity. Its application in these studies helps elucidate the mechanisms of action for various biological processes and disease pathways .

Potential Therapeutics

The compound's diverse biological activities extend beyond cancer and inflammation; it shows promise as an antimicrobial agent as well. Studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial therapies .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study examining various pyrazole derivatives, 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole was found to significantly inhibit the growth of cancer cell lines when tested against a panel of 60 cell lines according to the National Cancer Institute screening protocol. The compound demonstrated mean growth inhibition percentages that suggest strong potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research conducted on a series of pyrazole derivatives indicated that compounds similar to 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole exhibited up to 85% inhibition of interleukin-6 (IL-6) at specific concentrations. This highlights the compound's potential role in developing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

- 4-Chloro-3,5-dinitropyrazole (): Replacing methylphenyl groups with nitro (-NO₂) increases electron-withdrawing effects, reducing stability and altering reactivity in nitration or substitution reactions. This compound is intermediate in synthesizing energetic materials .

- This may elevate melting points and crystallinity .

- 4,4-Difluoro-3,5-bis(4-chlorophenyl)-1H-pyrazole () : Fluorination at position 4 increases polarity and metabolic stability. The compound exhibits a higher molecular weight (324.0038 g/mol) and forms yellow crystals with a melting point of 202–204°C .

Table 1: Substituent Comparison

Crystallographic and Stability Insights

- Crystal Packing: reports that 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole adopts a planar conformation with π-π stacking between aryl groups. The target compound’s chlorine may disrupt packing, reducing crystallinity compared to non-halogenated analogs .

- Thermal Stability : Nitro-substituted pyrazoles () are thermally unstable, whereas fluorinated derivatives () exhibit higher decomposition temperatures due to strong C-F bonds .

Biological Activity

4-Chloro-3,5-bis(4-methylphenyl)-1H-pyrazole is a nitrogenous heterocyclic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This compound features a five-membered ring structure containing two nitrogen atoms, with a chloro group and two para-substituted methylphenyl groups enhancing its chemical properties. Research has shown that derivatives of pyrazole exhibit significant pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The structural formula of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole can be represented as follows:

Key Features:

- Chloro Group : Enhances lipophilicity and may influence biological interactions.

- Methylphenyl Substituents : Contribute to the compound's stability and biological activity.

Anti-inflammatory Activity

Pyrazole derivatives are well-documented for their anti-inflammatory properties. For instance, studies indicate that 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that this compound can reduce the production of these cytokines by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole has been explored in various studies. It demonstrates antiproliferative effects against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have reported IC50 values in the low micromolar range, suggesting potent activity against these cell types . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole. It has shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Diphenyl-1H-pyrazole | Two phenyl groups at positions 3 and 5 | High anti-inflammatory activity |

| 4-Chloro-3-(4-fluorophenyl)-1H-pyrazole | One fluorophenyl group | Enhanced anticancer properties |

| 1-(4-Methylphenyl)-3-(4-nitrophenyl)-1H-pyrazole | One nitrophenyl group | Potent antibacterial activity |

This table illustrates the diversity within the pyrazole class while showcasing the unique features of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole due to its specific substituents.

Study on Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives, including 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole. The results indicated a significant reduction in inflammatory markers in treated groups compared to controls .

Anticancer Evaluation

Another study assessed the anticancer efficacy of this compound on a panel of cancer cell lines using the National Cancer Institute's screening protocol. The findings revealed that it inhibited cell growth effectively across multiple cancer types, with notable results in breast and renal cancers .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions using hydrazine derivatives. For example, a reflux method with hydrazine hydrate in acidic media (e.g., butyric acid) is employed to form the pyrazole core. Key steps include:

- Cyclization : Reacting α,β-unsaturated ketones (e.g., chalcone derivatives) with hydrazine hydrate under reflux for 10–12 hours to form the dihydropyrazole intermediate .

- Chlorination : Introducing the chloro substituent via Vilsmeier-Haack formylation followed by oxidation or direct halogenation .

- Purification : Recrystallization from ethanol or DMF yields single crystals suitable for X-ray analysis .

Optimization focuses on temperature control (e.g., 369–371 K for crystallization), solvent selection, and stoichiometric ratios to minimize byproducts .

(Basic) How is the molecular structure of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole confirmed in academic research?

Methodological Answer:

Structural confirmation relies on:

- X-ray Crystallography : Determines bond lengths, dihedral angles, and puckering parameters (e.g., Q = 0.1957 Å, φ = 314.1° for pyrazole ring conformation) .

- Spectroscopy :

- Elemental Analysis : Validates molecular formula (e.g., CHClN) .

(Advanced) How do chloro and methylphenyl substituents influence the electronic and steric properties of the pyrazole ring, and how is this experimentally characterized?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chloro group reduces electron density at the pyrazole ring, altering reactivity in electrophilic substitutions. This is characterized via Hammett substituent constants (σ for Cl = 0.37) and DFT-calculated electrostatic potential maps .

- Steric Effects : The 4-methylphenyl groups introduce steric hindrance, affecting crystal packing. X-ray data show dihedral angles between aryl rings and the pyrazole plane (e.g., 3.3° and 84.6° in related derivatives), quantified using Mercury software .

- Spectroscopic Correlations : NMR chemical shifts (e.g., C-Cl at ~110 ppm) and UV-Vis absorption maxima (e.g., λ = 270 nm) reflect conjugation and steric distortion .

(Advanced) What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

Methodological Answer:

Contradictions often arise from variations in substituent patterns or assay conditions. Resolution strategies include:

- Structural-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives with controlled substituent changes (e.g., replacing chloro with trifluoromethyl groups) .

- Assay Standardization : Replicate studies under identical conditions (e.g., MTT assay at 24-hour incubation, 5% CO) to isolate compound-specific effects .

- Crystallographic Data : Correlate bioactivity with intermolecular interactions (e.g., C–H⋯O dimerization in crystals) that influence solubility and bioavailability .

(Advanced) How are intermolecular interactions in 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole crystals analyzed to predict solid-state reactivity?

Methodological Answer:

- Weak Interactions : C–H⋯O and C–H⋯π interactions are identified via X-ray data (e.g., dimer formation with R(16) motifs). These interactions are quantified using PLATON or SHELXL software .

- Hirshfeld Surface Analysis : Maps surface contacts (e.g., H⋯H = 65%, H⋯Cl = 12%) to prioritize dominant interactions .

- Thermal Analysis : DSC/TGA profiles (e.g., melting endotherms at 370 K) correlate stability with packing efficiency .

(Basic) What purification and characterization techniques ensure high-purity yields of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole?

Methodological Answer:

- Recrystallization : Ethanol or DMF yields >95% purity, monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] = 283.0824 for CHClN) .

(Advanced) How do conformational dynamics of the pyrazole ring affect its reactivity in cross-coupling reactions?

Methodological Answer:

- Ring Puckering : Envelope conformations (Q > 0.15 Å) increase steric accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura at C-4) .

- Torsional Barriers : Variable-temperature NMR (VT-NMR) measures rotational barriers of aryl substituents, influencing regioselectivity .

- Computational Modeling : DFT (B3LYP/6-311G**) predicts transition states for nucleophilic attacks at chloro-substituted positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.